Binding Affinity at hA3AR
In a direct head-to-head comparison using radioligand binding assays, hA3AR agonist 1 (compound 6c) exhibited a significantly higher binding affinity for the human A3 adenosine receptor (hA3AR) than the reference compound 5. Compound 6c achieved a Ki of 2.40 ± 0.20 nM, whereas compound 5, which differs by a 3′-OH group instead of a 3′-NH2 group, showed a Ki of 4.16 ± 0.50 nM [1]. This represents an approximately 1.7-fold improvement in binding affinity.
| Evidence Dimension | Binding affinity (Ki) for human A3 adenosine receptor |
|---|---|
| Target Compound Data | 2.40 ± 0.20 nM |
| Comparator Or Baseline | Compound 5 (Ki = 4.16 ± 0.50 nM) |
| Quantified Difference | 1.7-fold higher affinity (lower Ki value) for compound 6c |
| Conditions | Radioligand binding assay using [¹²⁵I]I-AB-MECA in membranes from CHO cells stably expressing recombinant human A3AR |
Why This Matters
This demonstrates that the 3′-NH2 substitution confers a measurable advantage in receptor binding, making compound 6c the superior choice for studies requiring high-affinity hA3AR engagement.
- [1] Lee Y, Hou X, Lee JH, Nayak A, Alexander V, Sharma PK, et al. Subtle Chemical Changes Cross the Boundary between Agonist and Antagonist: New A3 Adenosine Receptor Homology Models and Structural Network Analysis Can Predict This Boundary. J Med Chem. 2021;64(17):12525-12536. doi: 10.1021/acs.jmedchem.1c00239. PMID: 34435786. View Source
